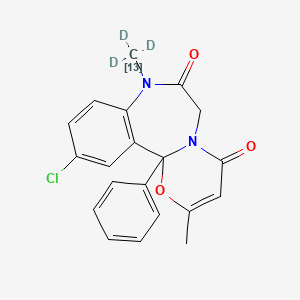
Ketazolam-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketazolam-13C,d3 is a stable isotope-labeled compound of Ketazolam, a benzodiazepine derivative. Benzodiazepines are known for their anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . The stable isotope labeling, which includes carbon-13 and deuterium, makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling .
Preparation Methods
The synthesis of Ketazolam-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ketazolam. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the benzodiazepine framework. The reaction conditions often involve the use of labeled reagents and catalysts under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the labeled compound .
Chemical Reactions Analysis
Ketazolam-13C,d3, like other benzodiazepines, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions may convert ketone groups to alcohols.
Substitution: Common in the modification of the benzodiazepine ring structure. The reagents and conditions used in these reactions typically include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
Ketazolam-13C,d3 has a wide range of scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in metabolic studies to trace the biochemical pathways of benzodiazepines.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benzodiazepines.
Industry: Applied in the quality control of pharmaceutical products to ensure the consistency and purity of benzodiazepine formulations
Mechanism of Action
The mechanism of action of Ketazolam-13C,d3 is similar to that of other benzodiazepines. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This binding increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization and inhibition of neuronal firing. This results in the anxiolytic, sedative, and muscle relaxant effects observed with benzodiazepines .
Comparison with Similar Compounds
Ketazolam-13C,d3 can be compared with other benzodiazepines such as diazepam, oxazepam, and temazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The stable isotopes allow for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds .
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its use in the treatment of anxiety and alcohol withdrawal.
Temazepam: Commonly used as a short-term treatment for insomnia.
Properties
Molecular Formula |
C20H17ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
11-chloro-2-methyl-12b-phenyl-8-(trideuterio(113C)methyl)-6H-[1,3]oxazino[3,2-d][1,4]benzodiazepine-4,7-dione |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-10-18(24)23-12-19(25)22(2)17-9-8-15(21)11-16(17)20(23,26-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/i2+1D3 |
InChI Key |
PWAJCNITSBZRBL-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN2C(=O)C=C(OC2(C3=C1C=CC(=C3)Cl)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=O)N2CC(=O)N(C3=C(C2(O1)C4=CC=CC=C4)C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















